3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide
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Description
3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
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Biological Activity
3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide, also known by its CAS number 447430-31-1, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C22H18N4O5S
- Molecular Weight : 446.47 g/mol
- Structure : The compound features a naphthalene core with hydroxyl and sulfamoyl functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with cellular pathways involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression linked to cell cycle control and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.
Table 1: In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
MCF-7 (Breast) | 12.0 | HDAC inhibition |
HeLa (Cervical) | 8.7 | Cell cycle arrest at G2/M phase |
HCT116 (Colorectal) | 9.5 | Synergistic effects with cisplatin |
The compound's ability to induce apoptosis was confirmed through annexin V-FITC assays, showing increased annexin V-positive cells in treated groups compared to controls.
Synergistic Effects
In combination therapies, particularly with cisplatin, the compound demonstrated enhanced cytotoxicity. This suggests a potential for use in combination regimens to overcome resistance mechanisms commonly seen in cancer treatments.
Table 2: Synergistic Effects with Cisplatin
Treatment Combination | Inhibition Rate (%) |
---|---|
Cisplatin (2.5 µM) | 26.98 ± 2.84 |
Compound Alone (2.5 µM) | 0.53 ± 2.17 |
Cisplatin + Compound (2.5 µM each) | 50.81 ± 1.35 |
Case Study 1: Breast Cancer Model
In a recent study involving MDA-MB-231 breast cancer cells, the compound was shown to induce cell cycle arrest and apoptosis through modulation of key proteins involved in the apoptotic pathway, including p21 and caspase-3 . The results highlighted its potential as part of a therapeutic strategy against aggressive breast cancers.
Case Study 2: Lung Cancer Sensitization
Another investigation focused on non-small cell lung cancer (NSCLC) models demonstrated that the compound could sensitize cells to conventional chemotherapeutics like cisplatin, enhancing overall treatment efficacy . This was attributed to the compound's ability to inhibit HDACs, leading to increased expression of pro-apoptotic factors.
Properties
IUPAC Name |
3-hydroxy-N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-31-21-11-10-20(24-25-21)26-32(29,30)17-8-6-16(7-9-17)23-22(28)18-12-14-4-2-3-5-15(14)13-19(18)27/h2-13,27H,1H3,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCZJUPBZFCCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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